

Technical Support Center: SRT2183 In Vivo Studies

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Compound of Interest

Compound Name: SRT 2183

Cat. No.: B1681107

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of SRT2183 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving SRT2183 for in vivo administration?

A1: SRT2183 is poorly soluble in water.^[1] The recommended method for preparing SRT2183 for in vivo studies involves creating a stock solution in an organic solvent, which is then further diluted in a vehicle suitable for animal administration. A commonly used solvent system is a mixture of DMSO, PEG300, Tween-80, and a saline or aqueous solution.^{[1][2]} Another option for oral administration is a suspension in corn oil.^[1]

Q2: Can I prepare a concentrated stock solution of SRT2183 and store it for later use?

A2: Yes, you can prepare a concentrated stock solution in DMSO.^{[2][3]} For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or -80°C for up to two years.^[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.^[2]

Q3: What should I do if the SRT2183 solution precipitates or shows phase separation during preparation?

A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of SRT2183.^[2] It is crucial to ensure the final solution is clear and homogenous before administration.

Q4: Is SRT2183 a direct activator of SIRT1?

A4: SRT2183 was developed as a small-molecule activator of the sirtuin subtype SIRT1.^[4] However, there is ongoing scientific debate, with some studies suggesting that SRT2183 may not directly activate SIRT1 and could have off-target effects.^{[5][6][7]} Researchers should be aware of this controversy when interpreting their results.

Q5: What are the known signaling pathways affected by SRT2183?

A5: SRT2183 has been reported to activate SIRT1, which in turn can deacetylate and modulate the activity of various downstream targets.^{[8][9]} Key signaling pathways include the deacetylation of NF- κ B (specifically the RelA/p65 subunit) and STAT3, leading to their inhibition.^{[8][9][10]} Additionally, SRT2183 has been shown to activate AMP-activated protein kinase (AMPK).^[10]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in the final formulation	- The concentration of SRT2183 is too high for the chosen vehicle. - Improper mixing of solvents. - Low temperature of the solution.	- Reduce the final concentration of SRT2183. - Ensure solvents are added sequentially and mixed thoroughly at each step. ^[1] ^[2] - Gently warm the solution or use sonication to redissolve the compound. ^[2]
Animal shows signs of distress after injection	- The concentration of DMSO in the final vehicle is too high. - The pH of the solution is not physiological. - The compound precipitated out of solution and is causing an embolism.	- Ensure the final concentration of DMSO is kept to a minimum (typically $\leq 5\text{--}10\%$ of the total volume). - Check and adjust the pH of the final formulation to be close to neutral (pH 7.4). - Visually inspect the solution for any precipitation before injection. If present, follow the steps to redissolve.
Inconsistent experimental results	- Degradation of SRT2183 due to improper storage. - Incomplete dissolution of the compound. - Variability in formulation preparation.	- Store stock solutions at -20°C or -80°C and protect from light. ^[2] Prepare fresh working solutions for each experiment. ^[2] - Ensure the compound is fully dissolved before administration. - Follow a standardized and detailed protocol for preparing the dosing solution for every experiment.

Quantitative Data Summary

SRT2183 Solubility

Solvent	Solubility	Notes
DMSO	≥ 93 mg/mL (198.47 mM)[1]	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1]
Ethanol	~3-8 mg/mL[1]	
Water	Insoluble[1]	

In Vivo Formulation Examples

Formulation Component	Example 1 (for Injection)[2]	Example 2 (for Injection)[1]	Example 3 (for Oral Gavage)[1]
Stock Solution	20.8 mg/mL in DMSO	93 mg/mL in DMSO	9.3 mg/mL in DMSO
Vehicle Composition	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	5% DMSO, 95% Corn Oil
Final Concentration	≥ 2.08 mg/mL	Not specified	Not specified

Experimental Protocols

Protocol 1: Preparation of SRT2183 for Intraperitoneal (IP) Injection[2]

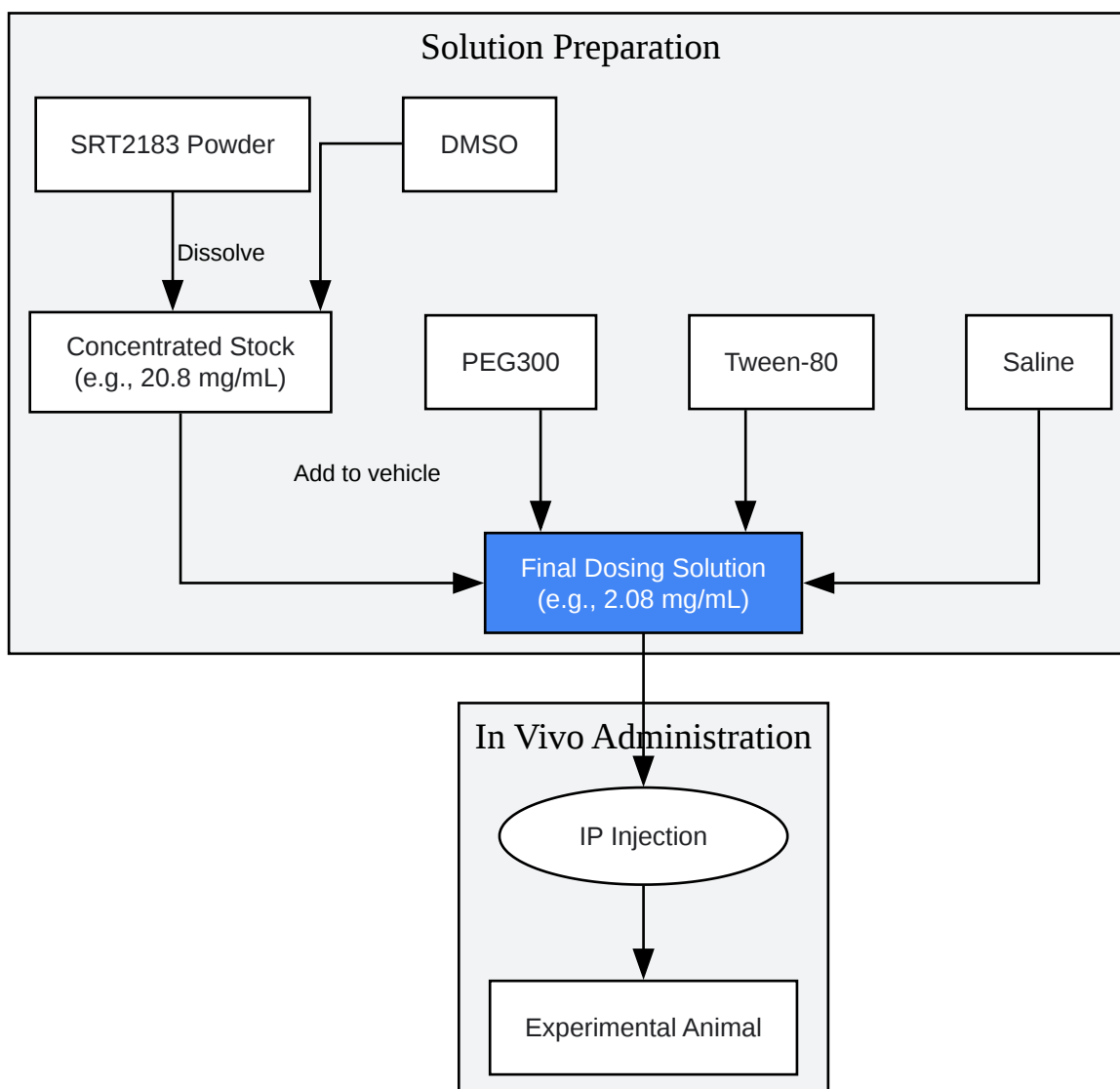
- Prepare Stock Solution: Dissolve SRT2183 in 100% DMSO to a concentration of 20.8 mg/mL. Use sonication if necessary to ensure complete dissolution.
- Prepare Vehicle: In a sterile tube, sequentially add the following components, ensuring to mix thoroughly after each addition:
 - 400 μ L of PEG300
 - 50 μ L of Tween-80
- Prepare Dosing Solution: To the PEG300 and Tween-80 mixture, add 100 μ L of the 20.8 mg/mL SRT2183 stock solution in DMSO. Mix until a clear solution is formed.

- **Final Dilution:** Add 450 μL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly. The final concentration of SRT2183 will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- **Administration:** Administer the freshly prepared solution to the experimental animal via IP injection.

Protocol 2: Preparation of SRT2183 for Oral Gavage^[1]

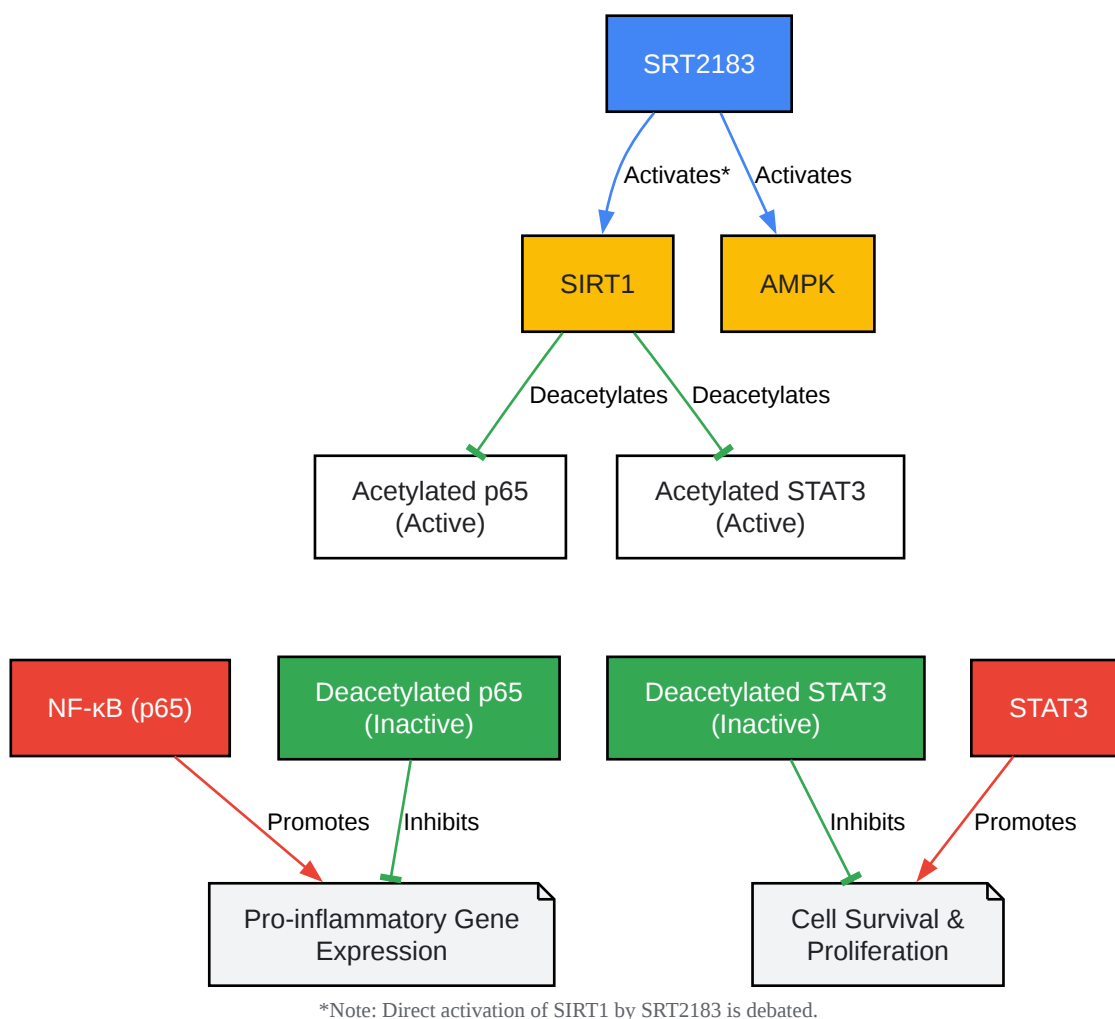
- **Prepare Stock Solution:** Dissolve SRT2183 in 100% DMSO to a concentration of 9.3 mg/mL.
- **Prepare Dosing Solution:** In a sterile tube, add 950 μL of corn oil.
- **Final Mixture:** To the corn oil, add 50 μL of the 9.3 mg/mL SRT2183 stock solution. Vortex thoroughly to create a uniform suspension.
- **Administration:** Administer the freshly prepared suspension to the experimental animal via oral gavage.

Visualizations



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Caption: Experimental workflow for preparing and administering SRT2183.



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Caption: Reported signaling pathways modulated by SRT2183.

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